molecular formula C8H5BrF3NO B13980922 1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone

1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone

Cat. No.: B13980922
M. Wt: 268.03 g/mol
InChI Key: HLCLVTKRVMQMGS-UHFFFAOYSA-N
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Description

1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone is a chemical compound characterized by a pyridine ring substituted with a bromo group at the 4-position and a trifluoromethyl group at the 6-position. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Acylation: The final step involves the acylation of the pyridine ring to introduce the ethanone moiety, typically using acetyl chloride (CH3COCl) in the presence of a base like pyridine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other pyridine derivatives such as:

The unique combination of the bromo and trifluoromethyl groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H5BrF3NO

Molecular Weight

268.03 g/mol

IUPAC Name

1-[4-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H5BrF3NO/c1-4(14)6-2-5(9)3-7(13-6)8(10,11)12/h2-3H,1H3

InChI Key

HLCLVTKRVMQMGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)Br)C(F)(F)F

Origin of Product

United States

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